molecular formula C11H20N2O2 B13936368 5-Oxo-N,N-dipropylpyrrolidine-2-carboxamide CAS No. 51959-84-3

5-Oxo-N,N-dipropylpyrrolidine-2-carboxamide

Cat. No.: B13936368
CAS No.: 51959-84-3
M. Wt: 212.29 g/mol
InChI Key: ODKKEMNVADJPKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Oxo-N,N-dipropylpyrrolidine-2-carboxamide: is a chemical compound with the molecular formula C11H20N2O2 It is a derivative of pyrrolidine, characterized by the presence of a ketone group at the 5-position and a carboxamide group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxo-N,N-dipropylpyrrolidine-2-carboxamide typically involves the reaction of pyrrolidine derivatives with appropriate reagents to introduce the ketone and carboxamide functionalities. One common method involves the acylation of N,N-dipropylpyrrolidine with an acyl chloride, followed by oxidation to introduce the ketone group.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.

    Substitution: The carboxamide group can participate in substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Oxidized derivatives of the pyrrolidine ring.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted amides or esters.

Scientific Research Applications

Chemistry: 5-Oxo-N,N-dipropylpyrrolidine-2-carboxamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs targeting specific biological pathways.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various chemical processes.

Mechanism of Action

The mechanism of action of 5-Oxo-N,N-dipropylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ketone and carboxamide groups play a crucial role in binding to these targets, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    5-Oxo-N,N-dimethylpyrrolidine-2-carboxamide: Similar structure but with methyl groups instead of propyl groups.

    5-Oxo-N,N-diethylpyrrolidine-2-carboxamide: Similar structure but with ethyl groups instead of propyl groups.

    5-Oxo-N,N-dibutylpyrrolidine-2-carboxamide: Similar structure but with butyl groups instead of propyl groups.

Uniqueness: 5-Oxo-N,N-dipropylpyrrolidine-2-carboxamide is unique due to the presence of propyl groups, which can influence its chemical reactivity and biological activity. The length and branching of the alkyl chains can affect the compound’s solubility, binding affinity, and overall pharmacokinetic properties.

Properties

CAS No.

51959-84-3

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

5-oxo-N,N-dipropylpyrrolidine-2-carboxamide

InChI

InChI=1S/C11H20N2O2/c1-3-7-13(8-4-2)11(15)9-5-6-10(14)12-9/h9H,3-8H2,1-2H3,(H,12,14)

InChI Key

ODKKEMNVADJPKL-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C(=O)C1CCC(=O)N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.